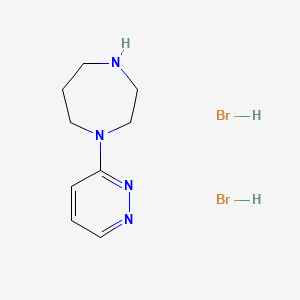

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

説明

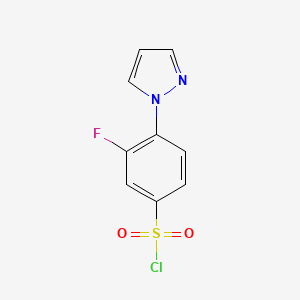

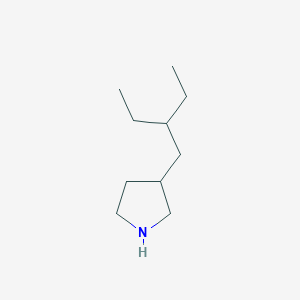

The compound “1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide” is a chemical compound used in scientific research. It is a salt with a molecular weight of 340.06 . The IUPAC name for this compound is [1- (3-pyridazinyl)-2-pyrrolidinyl]methanamine dihydrobromide .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are part of the structure of the compound, has been discussed in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyridazine ring, which is part of the structure of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

The pyrrolidine ring, which is part of the structure of the compound, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.06 . The InChI code for the compound is 1S/C9H14N4.2BrH/c10-7-8-3-2-6-13 (8)9-4-1-5-11-12-9;;/h1,4-5,8H,2-3,6-7,10H2;2*1H .科学的研究の応用

Antimicrobial Activity

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide: has been studied for its potential antimicrobial properties. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial effects . This compound, with its unique structure, could be pivotal in the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens.

Antidepressant and Anxiolytic Effects

The pyridazine scaffold is recognized for its antidepressant and anxiolytic activities. Research into 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide could lead to the development of novel treatments for mood disorders. Its efficacy and safety profile may offer advantages over existing therapies .

Cardiovascular Therapeutics

Pyridazine derivatives have shown promise in cardiovascular medicine, particularly as cardiotonic agents. The structural analogs of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide have been found potent in enhancing cardiac contractility, which could be beneficial in treating heart failure .

Anti-Inflammatory and Analgesic Applications

The compound’s potential anti-inflammatory and analgesic properties make it a candidate for the treatment of chronic pain and inflammatory diseases. By modulating inflammatory pathways, it could provide relief without the side effects associated with traditional anti-inflammatory drugs .

Anticancer Research

Pyridazine derivatives are being explored for their anticancer properties. 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide may inhibit the growth of cancer cells or interfere with pathways critical to tumor development. Its role in cancer research could be significant in discovering new oncology treatments .

Agrochemical Design

The pyridazine ring is present in some commercially available agrochemicals. Research into 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide could lead to the development of new herbicides or pesticides that are more effective and environmentally friendly .

Neuroprotective Agents

Given the neuroactive potential of pyridazine derivatives, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide could be investigated as a neuroprotective agent. It might play a role in protecting neuronal cells from damage or degeneration in conditions like Alzheimer’s disease .

Antihypertensive Effects

The compound could also be explored for its antihypertensive effects. Pyridazine derivatives have been associated with blood pressure-lowering activities, which could be harnessed in the management of hypertension .

特性

IUPAC Name |

1-pyridazin-3-yl-1,4-diazepane;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2BrH/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13;;/h1,3,5,10H,2,4,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOMMSPMAIPIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NN=CC=C2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1395353.png)

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)

![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)